7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-7-8-15(21)18-17(13)22-20(27-18)24-11-9-23(10-12-24)19(25)14-5-3-4-6-16(14)26-2/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZFYYWGYGESIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 7-chloro-4-methyl-1,3-benzothiazole with 4-(2-methoxybenzoyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and ultrasound irradiation, can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
Table 1: Key Structural Differences and Properties
Pharmacological and Physicochemical Comparisons
Piperazine Modifications
- Target Compound vs.
- Target Compound vs. 941870-02-6 : The absence of a substituted benzoyl group in 941870-02-6 reduces steric hindrance but may limit receptor selectivity compared to the target compound .
Benzothiazole Core Modifications
Biological Activity
7-Chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
- Molecular Formula : C16H18ClN3O2S
- Molecular Weight : 351.85 g/mol
The structure features a benzothiazole ring system, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Synthesis
The synthesis of 7-Chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves several key steps:
- Formation of the Benzothiazole Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The introduction of the piperazine moiety is crucial for enhancing the compound's biological activity.
- Benzoylation : The final step involves the attachment of the 2-methoxybenzoyl group, which significantly contributes to the compound's pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds related to benzothiazoles exhibit potent anticancer activities. For instance, derivatives similar to 7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
These results indicate that the compound possesses broad-spectrum anticancer activity, significantly outperforming many existing treatments .
The mechanism by which this compound exerts its anticancer effects may involve several pathways:
- Induction of Apoptosis : Studies indicate that treatment with benzothiazole derivatives leads to increased apoptosis in cancer cells. For example, compound 7e has been shown to induce apoptosis in HepG2 cells in a concentration-dependent manner .
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to reduced proliferation rates in targeted cancer cell lines.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell survival and proliferation by binding to their active sites.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- A study examining the effects of various benzothiazole compounds found that those with piperazine substitutions had enhanced anticancer properties compared to their non-substituted counterparts.
- Clinical trials have indicated that similar compounds can be effective in treating resistant cancer types, showcasing their potential as novel therapeutic agents.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | ↑ Solubility |
| Temperature | 25°C (room temperature) | ↑ Kinetics |
| Catalyst Loading | 10 mol% CuSO₄·5H₂O | ↑ Regioselectivity |
Basic: How can the functional groups in this compound be characterized spectroscopically?
Methodological Answer:
- NMR :
- ¹H NMR : The methoxy group (2-OCH₃) appears as a singlet at δ 3.8–3.9 ppm. The piperazine ring protons resonate as multiplets at δ 2.5–3.5 ppm .
- ¹³C NMR : The benzothiazole carbonyl (C=O) is observed at δ 165–170 ppm .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (670–750 cm⁻¹) confirm key functional groups .
- LC-MS : Use ESI-MS in positive ion mode; the molecular ion peak [M+H]⁺ should match the theoretical mass (e.g., ~428.3 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of analogs?
Methodological Answer:
- Substitution Patterns : Modify the 2-methoxybenzoyl group (e.g., replace methoxy with fluorine or bromine) to assess electronic effects on target binding .
- Piperazine Ring Modifications : Introduce methyl or fluorine substituents to evaluate steric and pharmacokinetic impacts .
- Biological Assays : Test analogs against relevant targets (e.g., 5-HT₁A receptors) using radioligand binding assays with [³H]WAY-100635 .
Q. Table 2: SAR Trends for Analogs
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 2-Methoxy → 2-Fluoro | 15 nM (vs. 25 nM parent) | ↑ Affinity for 5-HT₁A |
| Piperazine → Homopiperazine | 42 nM | ↓ Solubility, ↑ LogP |
Advanced: What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?
Methodological Answer:
- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate Form I (needles) and Form II (prisms). Characterize via PXRD and DSC (Form I: mp 141–143°C; Form II: mp 135–137°C) .
- Data Reconciliation : Compare unit cell parameters (e.g., via single-crystal X-ray diffraction) to resolve discrepancies. For example, Form I may exhibit a monoclinic system (space group P2₁/c), while Form II is triclinic (P-1) .
Advanced: How can radiofluorination ([¹⁸F]) be applied to study this compound’s pharmacokinetics in vivo?
Methodological Answer:
- Radiosynthesis : Use a one-pot method with [¹⁸F]fluoride, kryptofix K222, and a tosyl precursor in DMSO at 100°C for 10 minutes. Purify via semi-preparative HPLC (C18 column, acetonitrile/water) to achieve >95% radiochemical purity .
- PET Imaging : Administer [¹⁸F]FECUMI-101 (specific activity: 92.5 GBq/μmol) to non-human primates. Acquire dynamic PET scans over 90 minutes to quantify brain penetration and receptor occupancy .
Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Major Impurities :
- Unreacted 2-methoxybenzoyl chloride : Detect via HPLC (retention time ~4.2 min) and remove by aqueous NaHCO₃ washes .
- Piperazine dimer : Suppress by using excess benzothiazole amine (1.5 eq.) and rigorous nitrogen purging to prevent oxidation .
- Purification : Use reverse-phase flash chromatography (C18, methanol/water gradient) for final polishing .
Advanced: How do computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Workflow :
- Key Interactions : The methoxy group forms hydrogen bonds with Ser394, while the benzothiazole nitrogen interacts with Tyr390 via π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
